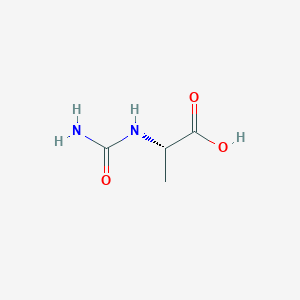

(2S)-2-(carbamoylamino)propanoic acid

Übersicht

Beschreibung

(2S)-2-(carbamoylamino)propanoic acid is a compound that can be derived from propanoic acid where the carboxylic acid group is modified to introduce a carbamoylamino functional group. This modification significantly alters the chemical and physical properties of the original molecule, making it a compound of interest in various chemical synthesis processes and potentially in pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the transformation of 2-(isopropylideneaminooxy)propionic acid into various functional groups has been reported, which includes the establishment of the S configuration in the molecule . This process involves the conversion of the carboxylic acid group into other functional groups, which is a key step in the synthesis of (2S)-2-(carbamoylamino)propanoic acid. Additionally, the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides from (S)-pyroglutamic acid has been studied, which involves the preparation of a key intermediate that could be related to the synthesis of (2S)-2-(carbamoylamino)propanoic acid .

Molecular Structure Analysis

The molecular structure of (2S)-2-(carbamoylamino)propanoic acid is characterized by the presence of an amino group bonded to a carbonyl group (carbamoyl group), which is then linked to the second carbon of the propanoic acid backbone. The S configuration indicates that the molecule is optically active, which can have significant implications for its reactivity and interaction with biological systems. The absolute configuration of related compounds has been determined through conversion to other known structures, such as 1,2-propanediol .

Chemical Reactions Analysis

The chemical reactivity of (2S)-2-(carbamoylamino)propanoic acid would be influenced by the presence of both the amino and carboxylic acid functional groups. These groups can participate in a variety of chemical reactions, such as acylation, amidation, and esterification. The literature describes the acylation of amino groups followed by deprotection to yield carboxylic acids, which can then be coupled with amines to produce carboxamides . These reactions are relevant to the chemical transformations that (2S)-2-(carbamoylamino)propanoic acid might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2S)-2-(carbamoylamino)propanoic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of both amino acids and carboxamides. This includes a certain degree of solubility in water, the ability to form hydrogen bonds, and the potential to exist in zwitterionic form at certain pH levels. The presence of the carbamoylamino group would also affect the compound's acidity and basicity, as well as its reactivity in peptide bond formation or participation in enzymatic reactions.

Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S)-2-(carbamoylamino)propanoic acid, are pivotal as precursors for various industrial chemicals due to their versatility. They are fermentatively produced using microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial growth at concentrations lower than the desired yield. This inhibitory effect is significant since many carboxylic acids are used as food preservatives. The review by Jarboe et al. (2013) dives deep into the impact of saturated, straight-chain carboxylic acids on these microbes, aiming to identify strategies to increase microbial robustness by understanding changes in cell membrane properties and intracellular pH. The review suggests that future research should focus on molecular biology, particularly gene expression and the assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Jarboe et al., 2013).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

The increased interest in producing organic acids through fermentation, a crucial step for bio-based plastics, has sparked renewed attention in carboxylic acid removal from aqueous streams. Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids. The paper discusses solvent property models that may assist in solvent selection and regeneration strategies, aiming to guide towards regenerations that avoid further diluting already diluted streams. The review underlines the importance of solvent-swing strategies to maximize the ratio between the acid distribution coefficient in the forward extraction and the distribution coefficient in the back-extraction, minimizing energy costs (Sprakel & Schuur, 2019).

Biotechnological Routes Based on Lactic Acid Production from Biomass

Lactic acid, commercially produced by fermenting sugars in biomass, is a significant hydroxycarboxylic acid. It not only serves in synthesizing biodegradable polymers but is also considered a feedstock for green chemistry. Gao, Ma, & Xu (2011) reviewed the production of potentially valuable chemicals from lactic acid via biotechnological routes. Although some reactions are not yet applicable, due to their "greener" properties, biotechnological processes for producing lactic acid derivatives might replace chemical routes in the future. This shift to biotechnological routes is essential for sustainable development and aligns with global efforts to reduce the environmental impact of chemical production (Gao, Ma, & Xu, 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(carbamoylamino)propanoic acid | |

CAS RN |

18409-49-9 | |

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

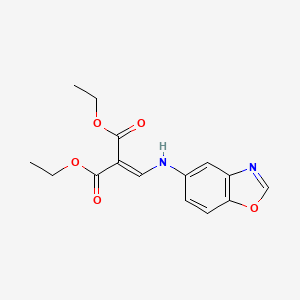

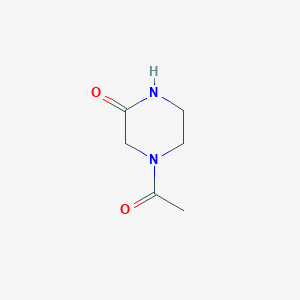

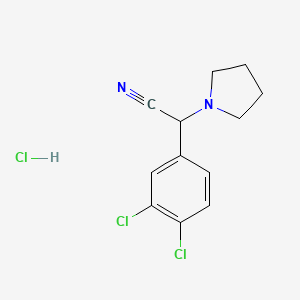

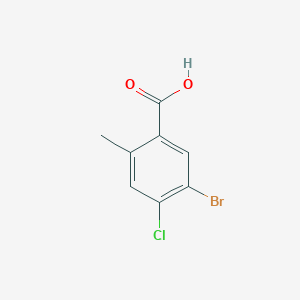

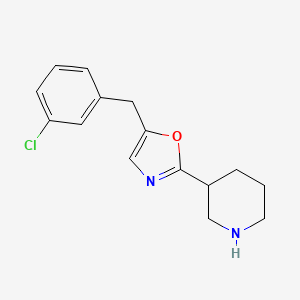

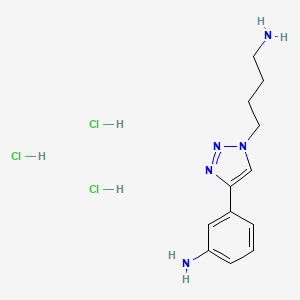

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)